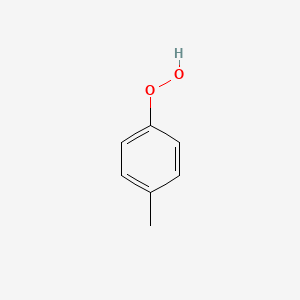![molecular formula C14H7BrCl2N2O B12537335 3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine CAS No. 663181-10-0](/img/structure/B12537335.png)
3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxazole ring, substituted with bromine and dichlorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine typically involves the condensation of 4-bromo-5-(3,4-dichlorophenyl)-2-aminopyridine with a suitable oxazole precursor. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine and dichlorophenyl groups, potentially leading to dehalogenation.
Substitution: The bromine atom in the oxazole ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
科学研究应用
3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
相似化合物的比较
- 4-Bromo-3,5-dichlorobenzotrifluoride
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Comparison: Compared to similar compounds, 3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and oxazole rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
663181-10-0 |
|---|---|
分子式 |
C14H7BrCl2N2O |
分子量 |
370.0 g/mol |
IUPAC 名称 |
4-bromo-5-(3,4-dichlorophenyl)-2-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C14H7BrCl2N2O/c15-13-12(8-3-4-10(16)11(17)6-8)20-14(19-13)9-2-1-5-18-7-9/h1-7H |
InChI 键 |
CRKMLHZFKXCVBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC(=C(O2)C3=CC(=C(C=C3)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)

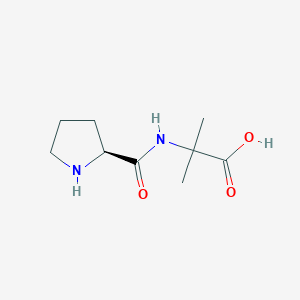

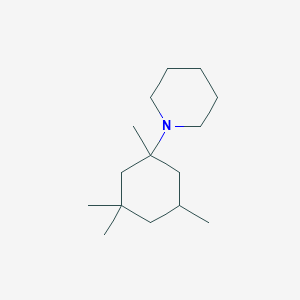
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
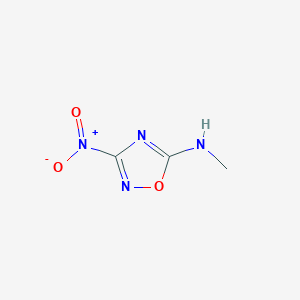
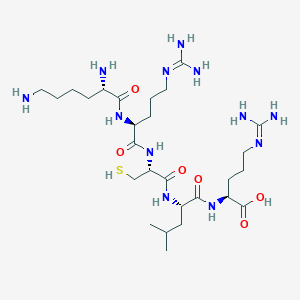
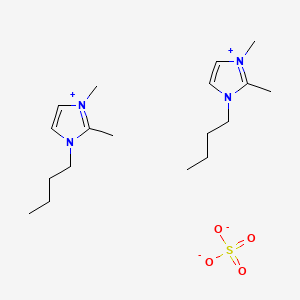

![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
